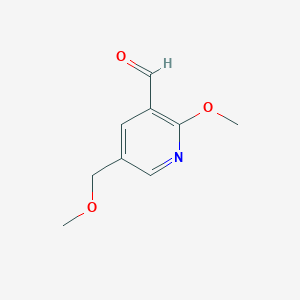

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde

Description

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name |

2-methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-7-3-8(5-11)9(13-2)10-4-7/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVMSHJJBWXVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(N=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde typically involves the reaction of 2-methoxypyridine with formaldehyde and methanol under acidic conditions . The reaction proceeds through a series of steps, including the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often involve refluxing the reactants in methanol with an acid catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methoxymethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

Oxidation: 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid.

Reduction: 2-Methoxy-5-(methoxymethyl)pyridine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde has shown potential in medicinal chemistry due to its biological activities:

-

Anticancer Activity:

- Case Study: In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound reduced cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment, indicating its potential as an anticancer agent .

- Antimicrobial Properties:

Applications in Agrochemicals

The compound is also utilized in the development of herbicides and pesticides. Specifically:

- Herbicide Development:

| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) | Reference |

|---|---|---|---|---|

| This compound | MCF-7 | 10 | >50 | |

| This compound | A549 | 10 | >50 |

Antimicrobial Activity Data

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid: An oxidized derivative with similar structural features.

2-Methoxy-5-(methoxymethyl)pyridine-3-methanol: A reduced derivative with an alcohol group instead of an aldehyde.

5-Methoxymethyl-2,3-pyridinedicarboxylic acid: A related compound with additional carboxylic acid groups.

Uniqueness

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions

Biological Activity

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C10H13NO3

- Molecular Weight : 197.22 g/mol

- Functional Groups : Methoxy, methoxymethyl, and aldehyde.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, derivatives of pyridine have been shown to exhibit inhibitory effects on histone acetyltransferases, which play crucial roles in gene expression regulation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives. For example, compounds with similar functional groups have demonstrated significant cytotoxicity against various cancer cell lines. In particular, studies have shown that certain pyridine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

Pyridine derivatives are also noted for their antimicrobial properties. Research has documented the effectiveness of these compounds against a range of pathogens, suggesting that this compound may possess similar activities .

Study 1: Cytotoxicity Against Cancer Cell Lines

In a recent study focusing on the cytotoxic effects of pyridine derivatives, it was found that compounds similar to this compound exhibited IC50 values ranging from 1.6 μM to 10 μM against various cancer cell lines, indicating potent anticancer activity . The study utilized MDA-MB-231 (triple-negative breast cancer) and other cancer cell lines to assess the efficacy.

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of various pyridine derivatives, including those with aldehyde functionalities. The results showed significant inhibition of bacterial growth at concentrations as low as 25 μg/mL, suggesting that this compound could be effective against resistant strains of bacteria .

Data Tables

Q & A

Q. What are the established synthetic routes for 2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves functionalization of pyridine precursors. A plausible route includes:

Methoxy and Methoxymethyl Introduction : Start with a pyridine scaffold (e.g., 3-cyanopyridine) and perform sequential alkylation or nucleophilic substitution using methoxide and methoxymethyl chloride under anhydrous conditions.

Aldehyde Formation : Oxidize a methyl or hydroxymethyl group at the 3-position using oxidizing agents like MnO₂ or Swern oxidation.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Use a combination of:

- NMR : -NMR for methoxy (δ 3.3–3.5 ppm) and aldehyde proton (δ 9.8–10.2 ppm). -NMR confirms carbonyl carbon at ~190–200 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) matching the formula C₁₀H₁₃NO₃ (calc. 195.0895).

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Q. What purification techniques are optimal for this aldehyde?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to separate polar aldehyde from non-polar byproducts.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phase for analytical validation .

Advanced Research Questions

Q. How to resolve discrepancies in -NMR data during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., aldehyde tautomerism) by acquiring spectra at 25°C and 60°C.

- 2D NMR (COSY, HSQC) : Correlate methoxymethyl protons (δ 3.5–4.0 ppm) with adjacent pyridine carbons to confirm substitution patterns.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify misassignments .

Q. What strategies improve yield in multi-step synthesis of this compound?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) during methoxymethylation to prevent side reactions.

- Catalysis : Use Pd/C or CuI for coupling reactions (e.g., Ullmann-type for methoxy introduction).

- Process Optimization : Design a Design of Experiments (DoE) to vary temperature, solvent, and stoichiometry. For example, higher yields (70–80%) are achieved in DMF at 80°C vs. THF at 60°C .

Q. How can computational modeling predict reactivity in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Use software (e.g., Gaussian09) to compute Fukui indices, identifying the aldehyde carbon as the most electrophilic site (f⁻ > 0.3).

- Solvent Effects : Simulate reaction trajectories in polar aprotic solvents (e.g., DMSO) to stabilize transition states.

- Kinetic Studies : Compare predicted activation energies (ΔG‡) with experimental Arrhenius plots for nucleophiles like hydrazines or Grignard reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.